molecular formula C12H14F3N B8430311 1-[4-(Trifluoromethyl)phenyl]piperidine

1-[4-(Trifluoromethyl)phenyl]piperidine

Cat. No.: B8430311
M. Wt: 229.24 g/mol
InChI Key: URGBNJOCJKXBFP-UHFFFAOYSA-N
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Description

8-Phenyloctylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is C₁₄H₂₁BrMg, with an average molecular mass of 293.53 g/mol. Structurally, it consists of an octyl chain terminated by a phenyl group, bonded to a magnesium bromide center. Grignard reagents like this are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in nucleophilic additions to carbonyl groups (e.g., ketones, aldehydes) and alkylation reactions .

While direct experimental data on 8-phenyloctylmagnesium bromide are absent in the provided evidence, its properties can be inferred from analogous compounds. The extended octyl chain introduces steric bulk, which may reduce reactivity compared to shorter-chain Grignard reagents but enhance solubility in non-polar solvents. Its phenyl group contributes aromatic stabilization, influencing electronic and steric interactions during reactions.

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-4-6-11(7-5-10)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2

InChI Key

URGBNJOCJKXBFP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key parameters of 8-phenyloctylmagnesium bromide with structurally related Grignard reagents:

Compound Molecular Formula Average Mass (g/mol) Solubility (Common Solvents) Typical Concentration Key Applications
8-Phenyloctylmagnesium bromide C₁₄H₂₁BrMg 293.53 Ethers (predicted) Not specified Long-chain alkyl-aryl synthesis
Phenylmagnesium bromide C₆H₅BrMg 181.32 THF, CPME, Diethyl Ether 1.6M–3.0M Arylations, ketone synthesis
Phenethylmagnesium bromide C₈H₉BrMg 209.37 THF 0.5M Alkyl chain introductions
p-Tolylmagnesium bromide C₇H₇BrMg 195.34 Diethyl Ether 0.5M Substituted aryl synthesis
Hexylmagnesium bromide C₆H₁₃BrMg 201.39 THF 0.8M Alkylation reactions
Key Observations:

Chain Length and Reactivity :

  • Phenylmagnesium bromide (C₆H₅BrMg) exhibits high reactivity due to minimal steric hindrance, making it ideal for arylations .
  • 8-Phenyloctylmagnesium bromide ’s long octyl chain likely reduces reaction rates in sterically demanding environments but improves solubility in ethers compared to shorter-chain analogs .
  • Phenethylmagnesium bromide (C₈H₉BrMg) balances moderate steric bulk with reactivity, suitable for introducing ethyl-linked aryl groups .

Electronic Effects :

  • p-Tolylmagnesium bromide (C₇H₇BrMg) contains a methyl-substituted phenyl group, which donates electron density via the methyl group. This enhances nucleophilicity compared to unsubstituted phenylmagnesium bromide, favoring reactions with electrophiles .

Thermal Stability :

  • While direct data are unavailable, brominated aromatic compounds (e.g., phenacyl bromide) decompose at ~51–112°C, suggesting Grignard reagents may require low-temperature handling to prevent degradation .

Solubility and Handling :

  • Hexylmagnesium bromide (C₆H₁₃BrMg) is typically used in THF at 0.8M, reflecting the solvent’s ability to stabilize Grignard complexes .
  • 8-Phenyloctylmagnesium bromide ’s extended alkyl chain may necessitate less polar solvents (e.g., diethyl ether) for optimal solubility.

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